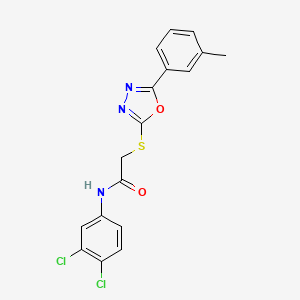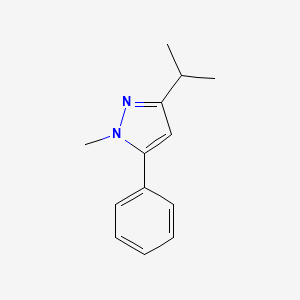
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichloromethylphenoxy group, which contributes to its unique chemical properties.
準備方法
The synthesis of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-Dichloro-6-methylphenoxy group: This step involves the reaction of 2,4-dichloro-6-methylphenol with an appropriate alkylating agent to form the 2,4-dichloro-6-methylphenoxy group.
Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound to form the 1,3,4-oxadiazole ring.
Coupling of the two fragments: The final step involves the coupling of the 2,4-dichloro-6-methylphenoxy group with the 1,3,4-oxadiazole ring to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenoxy group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis. Additionally, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares the dichloromethylphenoxy group but has a pyrimidine ring instead of an oxadiazole ring.
2,4-Dichloro-6-methylphenoxyacetic acid: This compound has a similar phenoxy group but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents on the ring.
The uniqueness of this compound lies in its combination of the dichloromethylphenoxy group and the oxadiazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C10H9Cl2N3O2 |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15) |
InChIキー |
UKMWXXCNHSOYEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)






![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)


![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)


